molecular formula C20H20N2O3 B5913705 N-benzyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

N-benzyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913705
M. Wt: 336.4 g/mol
InChI Key: PMQHJARMPQEMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide, commonly known as BPQ-OH, is a synthetic compound that has shown promising results in scientific research. It belongs to the family of quinolinecarboxamides and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The mechanism of action of BPQ-OH is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BPQ-OH has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells, inducing apoptosis, and reducing oxidative stress. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BPQ-OH has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, the compound has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on BPQ-OH, including further studies on its mechanism of action and potential applications in treating various diseases. Additionally, there is a need for studies on the toxicity and pharmacokinetics of the compound to determine its safety and efficacy for use in human subjects. Further research is also needed to optimize the synthesis method and improve the solubility of the compound for use in various applications.

Synthesis Methods

BPQ-OH can be synthesized using various methods, including the reaction of 2-amino-3-propyl-1,4-naphthoquinone with benzyl bromide and subsequent reaction with hydroxylamine hydrochloride. The compound can also be synthesized using a one-pot reaction of 2-amino-3-propyl-1,4-naphthoquinone, benzyl bromide, and hydroxylamine hydrochloride in the presence of potassium carbonate.

Scientific Research Applications

BPQ-OH has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. The compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects and potential applications in treating Alzheimer's and Parkinson's diseases. Additionally, BPQ-OH has shown antimicrobial activity against various bacterial strains.

properties

IUPAC Name

N-benzyl-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-2-12-22-16-11-7-6-10-15(16)18(23)17(20(22)25)19(24)21-13-14-8-4-3-5-9-14/h3-11,23H,2,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQHJARMPQEMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

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